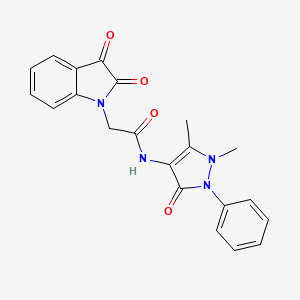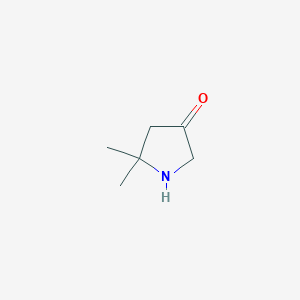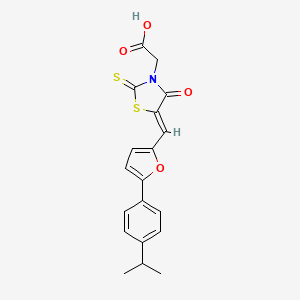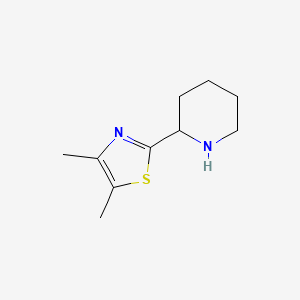
3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has focused on synthesizing novel quinazolinone derivatives and evaluating their cytotoxic activities against various cancer cell lines. For instance, studies have revealed that certain quinazolinone compounds exhibit significant cytotoxic activity, making them potential anticancer agents. These compounds demonstrate promising results against MCF-7 and HeLa cell lines, with some showing high levels of cytotoxicity at low micromolar concentrations (Poorirani et al., 2018).
Catalytic Synthesis Using Carbon Dioxide
The green synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide in the presence of a catalyst has been explored to enhance sustainability in chemical reactions. This method provides an efficient way to produce quinazoline derivatives, including those with potential pharmaceutical applications, under solvent-free conditions, contributing to the development of greener chemical processes (Mizuno et al., 2007).
Synthesis and Herbicidal Activity
A novel approach involves designing pyrazole-quinazoline-2,4-dione hybrids as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide discovery. Such compounds have been synthesized and shown to exhibit excellent herbicidal activity against resistant weeds, alongside favorable safety profiles for crops like cotton, peanuts, and corn. This research underscores the potential of quinazoline derivatives in developing new herbicides for effective weed control (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and tolyl groups.", "Starting Materials": [ "3,5-dimethylaniline", "2-chloroacetyl chloride", "o-toluidine", "hydrazine hydrate", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium methoxide", "4-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "2-bromoacetophenone", "palladium on carbon", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethylquinazoline", "3,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of a base to form 3,5-dimethylquinazoline.", "Step 2: Synthesis of 3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione", "3,5-dimethylquinazoline is reacted with ethyl acetoacetate in the presence of phosphorus oxychloride to form 3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione.", "Step 3: Synthesis of 3-(3,5-dimethylphenyl)-1-((3-nitro-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione", "3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione is reacted with 4-chloro-3-nitrobenzoic acid in the presence of thionyl chloride to form 3-(3,5-dimethylphenyl)-1-((3-nitro-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "Step 4: Reduction of nitro group", "3-(3,5-dimethylphenyl)-1-((3-nitro-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione is reduced using palladium on carbon and hydrogen gas to form 3-(3,5-dimethylphenyl)-1-((3-amino-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "Step 5: Synthesis of 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione", "3-(3,5-dimethylphenyl)-1-((3-amino-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione is reacted with o-toluidine and sodium azide in the presence of sodium hydride to form 3-(3,5-dimethylphenyl)-1-((3-azido-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "The resulting compound is then reacted with 2-bromoacetophenone in the presence of triethylamine and N,N-dimethylformamide to form 3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione.", "Step 6: Final purification", "The crude product is purified using acetic anhydride, sodium bicarbonate, and water to obtain the final product." ] } | |
Numéro CAS |
1207020-59-4 |
Nom du produit |
3-(3,5-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
3-(3,5-dimethylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-12-17(2)14-19(13-16)30-25(31)21-10-6-7-11-22(21)29(26(30)32)15-23-27-24(28-33-23)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3 |
Clé InChI |
FGEWECAUEJSAAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445387.png)

![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)

![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)
![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)
![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)
![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)
![tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2445400.png)

![Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate](/img/structure/B2445402.png)

![2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B2445405.png)